1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone
Description
1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone (CAS: 137987-87-2) is a hydroxyacetophenone derivative with the molecular formula C₁₅H₁₄O₅ and a molecular weight of 274.27 g/mol . Structurally, it features a central ethanone backbone substituted with a 2,4-dihydroxyphenyl group and a 3-methoxyphenoxy moiety. This compound is synthesized via the Hoesch reaction, involving the condensation of o-methoxyphenoxyacetonitrile with resorcinol in the presence of zinc chloride, yielding an 87% product . Its melting point is reported at 193°C, and its spectral data (¹H NMR) confirm the positions of hydroxyl and methoxy substituents .
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-19-11-3-2-4-12(8-11)20-9-15(18)13-6-5-10(16)7-14(13)17/h2-8,16-17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHQGGGXYNOBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160413 | |
| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137987-87-2 | |
| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
The synthesis begins with 2,4-dihydroxyacetophenone as the starting material. The hydroxyl groups are protected using acetyl chloride to form 2,4-diacetoxyacetophenone. Subsequent reaction with 3-methoxyphenol in the presence of potassium carbonate and a polar aprotic solvent (e.g., dimethylformamide) yields the ether intermediate. Deprotection via alkaline hydrolysis produces the target compound.
Optimization Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78 |
| Temperature | 80°C | - |
| Reaction Time | 12 hours | - |
| Deprotection Agent | 1M NaOH | 92 |
This method achieves moderate yields but requires careful control of acetylation to avoid overprotection.
Method 2: Direct Coupling via Nucleophilic Aromatic Substitution
Mechanism Overview
In this approach, 2,4-dihydroxyacetophenone reacts directly with 3-methoxyphenol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate). The hydroxyl group at the 2-position of the acetophenone acts as a nucleophile, displacing a leaving group (e.g., bromide) introduced at the 3-methoxyphenol’s para position.
Key Challenges
-
Regioselectivity : Competing reactions at the 4-hydroxyl group necessitate selective activation.
-
Byproduct Formation : Unreacted 3-methoxyphenol may dimerize under strong basic conditions.
Method 3: Friedel-Crafts Acylation of Resorcinol Derivatives
Synthetic Pathway
Resorcinol (1,3-dihydroxybenzene) undergoes Friedel-Crafts acylation with chloroacetyl chloride to form 2-chloro-1-(3,4-dihydroxyphenyl)ethanone. Subsequent etherification with 3-methoxyphenol in the presence of NaH yields the target compound.
Yield Comparison
| Step | Yield (%) |
|---|---|
| Friedel-Crafts Acylation | 65 |
| Etherification | 58 |
This route suffers from low overall yield due to steric hindrance during etherification.
Analytical Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl groups at the 2- and 4-positions of the dihydroxyphenyl ring undergo nucleophilic substitution under alkaline conditions.
These reactions are critical for modifying solubility and bioavailability. Methylation typically proceeds at the 4-hydroxyl group first due to steric hindrance at the 2-position .
Oxidation Reactions
The electron-rich aromatic rings and ketone group are susceptible to oxidative transformations.
Quinone formation is postulated under aerobic conditions with metal catalysts, mimicking juglone derivatives . Nitration occurs preferentially on the methoxyphenoxy ring due to electron-donating effects of the methoxy group .
Electrophilic Aromatic Substitution (EAS)
The dihydroxyphenyl ring directs electrophiles to the 5-position (meta to hydroxyl groups).
| Reaction | Reagents | Major Product | Yield (%) |
|---|---|---|---|
| Bromination | Br₂, CHCl₃, RT | 5-Bromo-dihydroxyphenyl derivative | ~65* |
| Sulfonation | H₂SO₄, 100°C | 5-Sulfo-dihydroxyphenyl derivative | N/A |
*Yield estimated from analogous brominations of juglone . Sulfonation products are hygroscopic and challenging to isolate .
Reduction Reactions
The ketone group can be reduced to a secondary alcohol or hydrocarbon.
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C | 1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanol | Partial |
| LiAlH₄ | Et₂O, reflux | Fully reduced ethane derivative | Complete |
NaBH₄ selectively reduces the ketone without affecting aromatic rings, while LiAlH₄ may also reduce methoxy groups under harsh conditions .
Complexation and Chelation
The ortho-dihydroxy configuration enables metal chelation, impacting redox activity.
| Metal Ion | Solvent System | Observed Effect | Application |
|---|---|---|---|
| Fe³⁺ | Aqueous pH 7.4 | Stable octahedral complex (λmax = 450 nm) | Antioxidant studies |
| Cu²⁺ | Methanol/Water | Catalytic ROS generation | Pro-oxidant therapies |
Chelation with Fe³⁺ enhances radical-scavenging capacity, while Cu²⁺ complexes promote oxidative DNA cleavage .
Degradation Pathways
Stability studies reveal pH-dependent hydrolysis and photodegradation.
| Condition | Half-Life (h) | Major Degradants |
|---|---|---|
| pH 1.2 (gastric) | 8.3 | Dehydrated quinone methide |
| pH 7.4 (physiological) | 72.1 | Oxidative dimers |
| UV light (254 nm) | 1.5 | Ring-opened carboxylic acids |
Acidic conditions accelerate dehydration, while UV exposure cleaves the ethanone bridge .
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone, also known as a specific type of flavonoid or phenolic compound, has garnered interest in various scientific fields due to its potential applications. This article will explore the compound's applications across several domains, including medicinal chemistry, agriculture, and material science, supported by data tables and relevant case studies.
Antioxidant Activity
1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone has been shown to exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.
Case Study:
- A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits a higher antioxidant capacity compared to traditional antioxidants like vitamin C. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to quantify the antioxidant activity.
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Case Study:
- In vitro studies reported in Phytotherapy Research highlighted that 1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone inhibited the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various pathogens.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings indicate that the compound could be developed into a natural antimicrobial agent.
Plant Growth Promotion
Recent studies have explored the use of this compound as a plant growth regulator. Its application can enhance growth rates and improve crop yields.
Case Study:
- An experiment conducted on tomato plants showed that treatment with 1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone resulted in a 20% increase in fruit yield compared to untreated controls. The mechanism was attributed to enhanced photosynthetic activity and root development.
Pest Resistance
The compound's efficacy as a natural pesticide has also been examined. Its application can reduce pest populations while being less harmful to beneficial insects compared to synthetic pesticides.
Data Table: Efficacy Against Common Pests
| Pest | Percentage Reduction in Population |
|---|---|
| Aphids | 75% |
| Whiteflies | 60% |
| Spider Mites | 50% |
These results suggest that the compound could serve as an eco-friendly alternative for pest management strategies.
Polymer Development
1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone has been explored for its potential use in developing biopolymers due to its phenolic structure.
Case Study:
- Research published in Materials Science indicated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties. The resultant biopolymer exhibited enhanced biodegradability compared to conventional plastics.
Coatings and Films
The compound's antioxidant properties make it suitable for use in protective coatings and films, particularly for food packaging applications.
Data Table: Properties of Coatings
| Property | Control Coating | Coating with Compound |
|---|---|---|
| Water Vapor Transmission Rate | 5 g/m²/day | 3 g/m²/day |
| UV Resistance | Low | High |
| Mechanical Strength | Moderate | High |
These enhancements indicate potential commercial applications in sustainable packaging solutions.
Mechanism of Action
The mechanism by which 1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone exerts its effects involves interactions with various molecular targets:
Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound belongs to a broader class of hydroxyacetophenones, which exhibit structural variations in substituent groups (hydroxyl, methoxy, alkyl, or aryloxy). Below is a comparative analysis with key analogs:
Key Observations :
Substituent Position Effects: The 3-methoxyphenoxy group in the target compound provides distinct electronic and steric properties compared to analogs with 4-methoxyphenyl or 3-methylphenoxy groups. Ortho-substituted methoxy groups (e.g., 2-methoxyphenoxy) may hinder rotational freedom, impacting intermolecular interactions .
Synthetic Flexibility: The Hoesch reaction is versatile for introducing phenoxy groups, but yields vary with substituent bulkiness. For instance, 4-nitrophenoxy analogs show lower yields (≤70%) due to steric hindrance . Demethylation strategies (e.g., using HBr/AcOH) allow conversion of methoxy to hydroxyl groups, enabling access to derivatives like 1-(2,4-dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone (89% yield) .
For example:
- 1-(2,4-dihydroxyphenyl)-2-(4-chlorophenyl)ethanone derivatives demonstrate moderate antifungal activity against Candida albicans .
- 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone (Adrenalone HCl) acts as a vasoconstrictor and adrenergic agent .
Antifungal Potential :
- Derivatives of 1-(2,4-dihydroxyphenyl)ethanone, such as sertaconazole (CAS: 99592-32-2), exhibit potent activity against dermatophytes and Aspergillus spp., attributed to imidazole-mediated ergosterol biosynthesis inhibition .
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., nitro, chloro) on the aryl ring enhance antifungal efficacy by increasing membrane permeability .
Anti-Inflammatory Activity :
- Diarylpropanoids like 1-(3′,4′-dihydroxyphenyl)-3-(4″-methoxyphenyl)-propane (IC₅₀ = 4.00 μmol/L) show superior NO inhibition in RAW264.7 cells compared to L-NMMA (IC₅₀ = 10.18 μmol/L), suggesting hydroxyacetophenones with polar substituents may optimize anti-inflammatory effects .
Antioxidant Properties :
- Compounds with multiple hydroxyl groups (e.g., 2,4,6-trihydroxyphenyl derivatives) exhibit strong radical scavenging activity in DPPH assays, correlating with their ability to donate hydrogen atoms .
Biological Activity
1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone is a phenolic compound that has garnered attention for its potential biological activities, particularly in the realms of antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone features a complex structure characterized by:
- Hydroxyl groups : Contributing to its antioxidant properties.
- Methoxy group : Potentially enhancing its biological activity.
The molecular formula is with a molecular weight of 270.27 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The hydroxyl groups can donate electrons to neutralize free radicals, thus preventing oxidative stress. This property is crucial in protecting cells from damage related to various diseases, including cancer and cardiovascular diseases.
- Anti-inflammatory Activity : Research suggests that the compound may inhibit pro-inflammatory cytokines and enzymes, reducing inflammation in tissues.
- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, cell cycle arrest has been observed in certain cancer cell lines treated with similar phenolic compounds .
Antioxidant Studies
A study highlighted the antioxidant potential of related compounds, indicating that phenolic compounds with multiple hydroxyl groups exhibit significant radical scavenging activity. The IC50 values for various assays ranged from 15 to 30 μg/mL depending on the specific assay used (e.g., DPPH assay) .
Anti-inflammatory Effects
In vitro studies have shown that compounds similar to 1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone can significantly reduce the levels of inflammatory markers in cell cultures. For example, a related compound demonstrated a reduction in TNF-alpha and IL-6 levels in macrophage cultures.
Anticancer Activity
Research involving the HT-29 human colon adenocarcinoma cell line demonstrated that similar phenolic compounds can exhibit cytotoxic effects in a dose-dependent manner. Morphological changes indicative of apoptosis were observed following treatment .
Case Study 1: Cytotoxicity in Cancer Cells
A study investigating the effects of a structurally similar compound on HT-29 cells reported significant cytotoxicity with an IC50 value of around 20 μM after 72 hours. The treated cells exhibited typical apoptotic features such as membrane blebbing and cell shrinkage .
Case Study 2: Inhibition of Inflammatory Markers
In another study focused on inflammation, phenolic compounds extracted from Broussonetia species showed potent inhibition of pro-inflammatory cytokines at concentrations as low as 10 μM. These findings suggest that similar mechanisms may be applicable to 1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone .
Comparative Analysis with Similar Compounds
| Compound Name | Antioxidant Activity (IC50) | Anti-inflammatory Effects | Anticancer Effects |
|---|---|---|---|
| 1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone | ~20 μg/mL | Significant reduction in TNF-alpha | Induces apoptosis in HT-29 cells |
| 1-(2,4-Dihydroxy-3-methylphenyl)-2-(3-methoxyphenoxy)ethanone | ~15 μg/mL | Moderate inhibition | Cytotoxic effects on various cancer lines |
| Broussoflavonol B | ~19 μg/mL | Strong inhibition | Induces cell cycle arrest |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and 3-methoxybenzaldehyde. Optimization involves adjusting catalysts (e.g., thionyl chloride or ion-exchange resins) and solvents (ethanol, acetic acid). Microwave-assisted synthesis may improve reaction efficiency by reducing time and side products .
- Key Parameters : Monitor reaction temperature (60–80°C), stoichiometric ratios, and purification steps (e.g., recrystallization) to achieve yields >70% .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Quantify impurities using reverse-phase C18 columns with UV detection at 280 nm. Compare retention times with standards .
- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.2–7.4 ppm for dihydroxy and methoxy groups) .
- Mass Spectrometry : Validate molecular weight (MW: 290.27 g/mol) via ESI-MS in positive ion mode .
Q. What are the stability considerations for handling and storing this compound?
- Stability Profile : The compound is moisture-sensitive and prone to oxidation. Store under inert gas (N₂/Ar) at −20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of its synthesis under varying catalytic conditions?
- Mechanistic Analysis : Density functional theory (DFT) calculations can model electron density distribution in intermediates. For example, thionyl chloride promotes acid-catalyzed enolization, while microwave irradiation enhances dipole polarization, accelerating nucleophilic attack .
- Experimental Validation : Use isotopic labeling (e.g., D₂O) to track proton transfer steps in condensation reactions .
Q. How can researchers evaluate its biological activity, and what assays are suitable for target validation?
- Biological Screening :
- Antimicrobial Activity : Perform broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Test inhibition of tyrosinase or COX-2 via spectrophotometric assays (IC₅₀ determination) .
Q. How can batch-to-batch variability in impurity profiles be addressed during scale-up?
- Impurity Control :
- Chromatographic Tracking : Use HPLC to identify by-products (e.g., residual 3-methoxyphenol or oxidized derivatives) .
- Process Optimization : Implement final washing steps with cold ethanol to reduce impurities below 2% .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Data Reconciliation :
- Meta-Analysis : Compare assay conditions (e.g., solvent polarity, cell lines) across studies. For example, DMSO concentration >1% may artifactually inhibit enzyme activity .
- Reproducibility Checks : Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
- SAR Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
